molecular formula C22H26N4O B6481425 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 887217-53-0

2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B6481425
CAS RN: 887217-53-0
M. Wt: 362.5 g/mol
InChI Key: ZMUKPRMNGMTNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

In a study, a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were described as selective GLS1 inhibitors . Systematic exploration of the structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of the superior derivative compound .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like PubChem . For example, the compound “3- [1- (1H-1,3-benzodiazol-2-yl)piperidin-4-yl]-N,N-dimethyl- [1,2,4]triazolo [4,3-b]pyridazin-6-amine” has a molecular formula of C19H22N8 .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the introduction of different functional groups to the core structure . For example, the introduction of a hydrophilic skeleton and different chains based on BPTES was used in the synthesis of a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like PubChem . For example, the compound “3- [1- (1H-1,3-benzodiazol-2-yl)piperidin-4-yl]-N,N-dimethyl- [1,2,4]triazolo [4,3-b]pyridazin-6-amine” has a molecular weight of 362.4 g/mol .

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological targets. For example, a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were described as selective GLS1 inhibitors .

Future Directions

The future directions of research on similar compounds often involve the development of new drugs . For example, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-2-16-9-11-18(12-10-16)23-21(27)15-26-13-5-6-17(14-26)22-24-19-7-3-4-8-20(19)25-22/h3-4,7-12,17H,2,5-6,13-15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUKPRMNGMTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-ethylphenyl)acetamide

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